6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
Description
The compound with the identifier “6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. PubChem is a key chemical information resource for the biomedical research community, providing extensive data on chemical substances, their structures, and their biological activities .
Properties
IUPAC Name |
6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-7-2-1-6(8(13)3-7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOHSADGKNJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one involve various synthetic routes and reaction conditions. One common approach is the use of cyclodextrins inclusion complex formation, which involves the preparation of host inclusion in the non-polar cavity of cyclodextrins . This method enhances the physical, chemical, and biological characteristics of the compound, such as solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using advanced techniques like microwave-assisted acid digestion and mechanical grinding methods under the action of catalysts . These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated hydrocarbons . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one include other cyclodextrin inclusion complexes and derivatives. These compounds share similar structural features and chemical properties, making them useful for comparative studies .
Uniqueness
What sets this compound apart from other similar compounds is its unique inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and overall effectiveness in various applications . This makes it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
